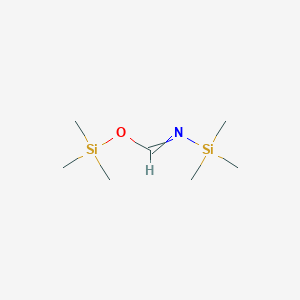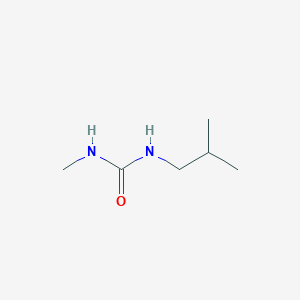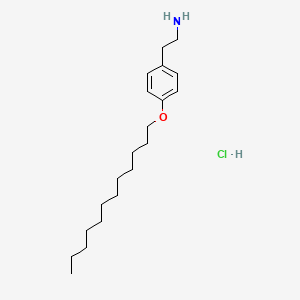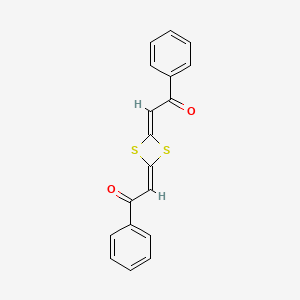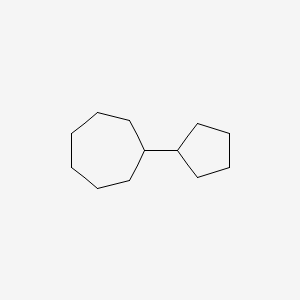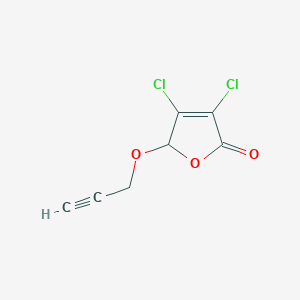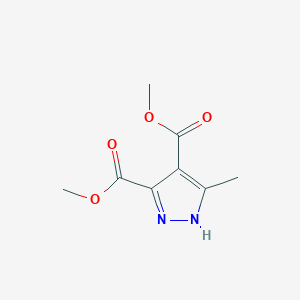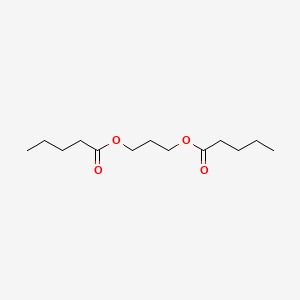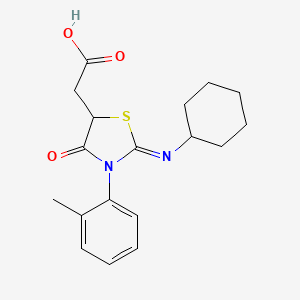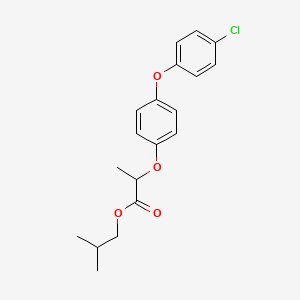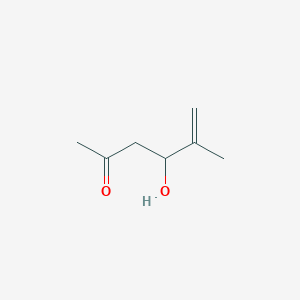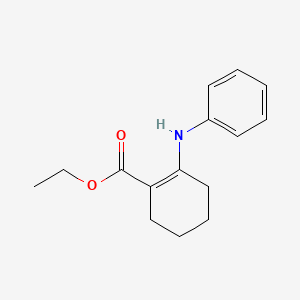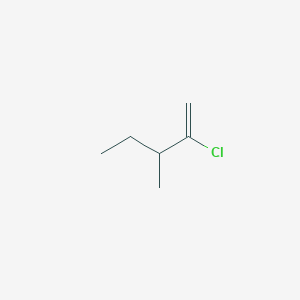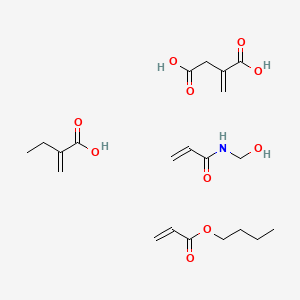
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is a complex polymeric compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable material for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide involves the polymerization of butyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide with butanedioic acid, methylene-. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques. The reaction conditions are carefully monitored to maintain the quality and consistency of the polymer .
化学反応の分析
Types of Reactions
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of different products.
Substitution: Replacement of one functional group with another, which can alter the properties of the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
科学的研究の応用
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex compounds and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and other industrial products
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications and material science .
類似化合物との比較
Similar Compounds
Butanedioic acid, 2-methylene-, polymer with butyl 2-methyl-2-propenoate: Similar in structure but with different substituents, leading to varied properties and applications.
Itaconic acid: Another related compound with distinct chemical behavior and uses.
Uniqueness
Butanedioic acid, methylene-, polymer with butyl 2-propenoate, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide is unique due to its specific combination of monomers, which imparts unique properties such as enhanced stability, reactivity, and versatility in applications .
特性
CAS番号 |
51999-23-6 |
|---|---|
分子式 |
C21H33NO10 |
分子量 |
459.5 g/mol |
IUPAC名 |
butyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;2-methylidenebutanoic acid |
InChI |
InChI=1S/C7H12O2.C5H6O4.C5H8O2.C4H7NO2/c1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3-4(2)5(6)7;1-2-4(7)5-3-6/h4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);2-3H2,1H3,(H,6,7);2,6H,1,3H2,(H,5,7) |
InChIキー |
JHMXXPSRHROLIW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=C.CCC(=C)C(=O)O.C=CC(=O)NCO.C=C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
